3-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]propanehydrazide
Description
3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a hydrazide functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C12H15ClN6O |
|---|---|
Molecular Weight |
294.74 g/mol |
IUPAC Name |
3-(4-chloropyrazol-1-yl)-N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C12H15ClN6O/c1-9-10(7-18(2)17-9)5-14-16-12(20)3-4-19-8-11(13)6-15-19/h5-8H,3-4H2,1-2H3,(H,16,20)/b14-5+ |
InChI Key |
OAPJYWMMLLOCMH-LHHJGKSTSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=N/NC(=O)CCN2C=C(C=N2)Cl)C |
Canonical SMILES |
CC1=NN(C=C1C=NNC(=O)CCN2C=C(C=N2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom to the pyrazole ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Hydrazide formation: The hydrazide functional group can be introduced by reacting the chlorinated pyrazole with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazide functional group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur, potentially converting the hydrazide group to an amine.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for substitution: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions could produce a range of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound may be studied for its potential bioactivity. Compounds with pyrazole rings are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the hydrazide group suggests possible applications in the development of drugs targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pyrazole ring and hydrazide group could facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-1H-pyrazol-1-yl)propanohydrazide: Similar structure but lacks the dimethylpyrazole moiety.
N-[(E)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)methylidene]propanohydrazide: Similar structure but lacks the chloropyrazole moiety.
Uniqueness
The uniqueness of 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]PROPANOHYDRAZIDE lies in its combination of a chlorinated pyrazole ring and a dimethylpyrazole moiety. This dual functionality may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
